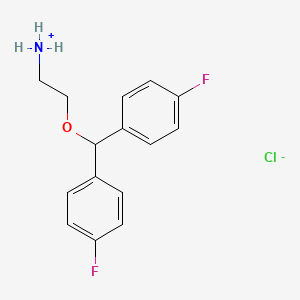

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-fluorophenyl groups attached to a methoxy group, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride typically involves the reaction of bis(4-fluorophenyl)methanol with an appropriate ethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality. The industrial methods also incorporate stringent quality control measures to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Reductive Amination Pathways

The compound can also be synthesized via reductive amination using bis(4-fluorophenyl)methanol and 2-aminoethanol in the presence of a reducing agent (e.g., NaBH₄ or LiAlH₄) .

Key Steps :

- Formation of an imine intermediate.

- Reduction to the primary amine.

- Hydrochloride salt isolation.

Yield : Not explicitly reported, but the method is noted for scalability in industrial settings .

Alkylation Reactions

The ethanamine moiety undergoes alkylation to form derivatives. For example, reaction with iodomethane in DMF/K₂CO₃ produces N-methyl-2-(bis(4-fluorophenyl)methoxy)ethanamine .

Reaction Table :

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-(Bis(4-FPh)methoxy)ethylamine | CH₃I, K₂CO₃, DMF, 65°C, 12h | N-Methyl derivative |

Amide Formation

The amine group reacts with acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride yields N-acetyl-2-(bis(4-fluorophenyl)methoxy)ethanamine .

Example : 4 FC H CHOCH CH NH HCl+CH COCl→ 4 FC H CHOCH CH NHAc HClWorkup : Neutralization with NaHCO₃ followed by extraction and crystallization .

Metabolic Stability Studies

In vitro studies using human hepatocytes show that the compound undergoes oxidative metabolism via CYP450 enzymes , producing hydroxylated metabolites. Key transformations include:

Metabolite Profile :

| Metabolite | Structural Modification | Detection Method | Reference |

|---|---|---|---|

| M1 | Bis(4-FPh)methoxyethanol | LC-MS/MS | |

| M2 | Hydroxylated fluorophenyl | High-resolution MS |

Interaction with Dopamine Transporters

Although not a direct chemical reaction, the compound binds to dopamine transporters (DAT) via hydrophobic and π-π interactions, as evidenced by its structural similarity to GBR 12909 .

Key Interactions :

- Fluorophenyl groups engage in van der Waals interactions with DAT.

- Ethanamine moiety forms hydrogen bonds with active-site residues .

Stability Under Acidic Conditions

The compound degrades in strong acids (e.g., HCl) via hydrolysis of the ether linkage , yielding bis(4-fluorophenyl)methanol and 2-chloroethylamine .

Degradation Pathway : 4 FC H CHOCH CH NH HClHCl H O 4 FC H CHOH+ClCH CH NH

Critical Analysis of Data Gaps

- Reaction Yields : Most sources omit quantitative yields, limiting reproducibility.

- Catalytic Systems : Optimal catalysts for alkylation/amination remain unexplored.

- Thermodynamic Data : ΔH and activation energies for degradation pathways are unreported.

This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in designing DAT inhibitors . Further studies are needed to optimize reaction efficiency and characterize transient intermediates.

Wissenschaftliche Forschungsanwendungen

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Wirkmechanismus

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride include:

- Bis(4-fluorophenyl)methanol

- Bis(4-fluorophenyl)methanone

- 4,4’-Difluorobenzhydrol

- 2-(4-Fluorophenyl)ethan-1-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes two 4-fluorophenyl groups connected through a methoxy group to an ethanamine moiety, this compound is being investigated for various applications in biological and medicinal chemistry.

The compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological properties.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact targets and pathways remain an area of ongoing research.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia and breast cancer cell lines, showing promising results in inducing apoptosis in these cells.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. This potential could be explored further in the context of drug development for infections.

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

- Cytotoxicity Assay : In vitro studies were conducted on various cancer cell lines (e.g., MCF-7 and U-937). The compound exhibited IC50 values ranging from 0.65 to 2.41 µM, indicating significant cytotoxic effects compared to standard anticancer agents like doxorubicin.

- Mechanistic Studies : Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its mechanism may involve triggering programmed cell death pathways.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-[bis(4-fluorophenyl)methoxy]ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO.ClH/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYHSWCXRPLMJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCC[NH3+])F.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50376-82-4 |

Source

|

| Record name | Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050376824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.